[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]propylamine
Description
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]propylamine is an organic compound characterized by its sulfonyl and amine functional groups
Properties
IUPAC Name |
4,5-dimethyl-2-propoxy-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-5-7-15-19(16,17)14-10-12(4)11(3)9-13(14)18-8-6-2/h9-10,15H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVCMIORLKBPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]propylamine typically involves the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with propylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]propylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]propylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]propylamine can be compared with other sulfonyl-containing amines, such as:
- [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]methylamine
- [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]ethylamine
These compounds share similar structural features but differ in the length of the alkyl chain attached to the amine group. The unique combination of the propylamine moiety with the sulfonyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
